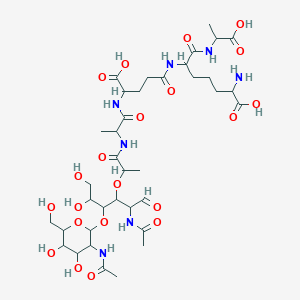

Disaccharide tetrapeptide

Description

Overview of Peptidoglycan Architecture and Disaccharide Tetrapeptide Integration

The architecture of peptidoglycan is a complex, three-dimensional network constructed from long glycan chains cross-linked by short peptide bridges. nih.govnih.gov The this compound is the monomeric unit that is polymerized to form this extensive mesh. nih.gov

The glycan backbone is composed of alternating residues of two amino sugars: N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), linked by β-(1,4)-glycosidic bonds. wikipedia.orgglycopedia.eu Attached to the lactyl group of each NAM residue is a short peptide chain, which in its mature form is typically a tetrapeptide. oregonstate.education The composition of this tetrapeptide can vary between bacterial species, but a common sequence includes L-alanine, D-glutamic acid, a diamino acid such as meso-diaminopimelic acid (m-DAP) or L-lysine, and D-alanine. nih.govoregonstate.education The presence of D-amino acids is a distinctive feature of bacterial peptidoglycan and provides resistance to degradation by most proteases. oregonstate.education

The integration of the this compound into the peptidoglycan sacculus occurs through two key enzymatic processes:

Transglycosylation: This reaction involves the polymerization of the disaccharide units to form linear glycan strands. nih.gov

Transpeptidation: This process creates the cross-links between adjacent peptide chains, resulting in the formation of a rigid, mesh-like structure. wikipedia.orgnih.gov The cross-link typically forms between the D-alanine at the fourth position of one tetrapeptide and the amino group of the diamino acid at the third position of a neighboring tetrapeptide. nih.gov

The extent and nature of this cross-linking contribute to the differences in cell wall thickness and rigidity observed between Gram-positive and Gram-negative bacteria. wikipedia.orgglycopedia.eu Gram-positive bacteria possess a thick, highly cross-linked peptidoglycan layer, whereas Gram-negative bacteria have a much thinner, less cross-linked layer situated in the periplasmic space between the inner and outer membranes. nih.govglycopedia.eu

Historical Perspectives in Glycopeptide Structural Elucidation

The journey to understanding the structure of the this compound and its role within the bacterial cell wall is marked by several key milestones.

A pivotal moment in bacteriology came in 1884 when Hans Christian Gram developed his eponymous staining technique. glycopedia.eunumberanalytics.com This method, which differentiates bacteria into Gram-positive and Gram-negative groups based on their ability to retain a crystal violet-iodine complex, was later found to correlate with fundamental differences in their cell wall architecture. numberanalytics.comthedanishdream.com The thick peptidoglycan layer of Gram-positive bacteria retains the stain, appearing purple, while the thin layer in Gram-negative bacteria does not, resulting in a pink or red appearance after counterstaining. glycopedia.euhereditybio.in

The identification of peptidoglycan itself as the rigid layer of the bacterial cell wall was a significant advancement in the mid-20th century. nih.gov Subsequent research between 1956 and 1963 by scientists including M.R.J. Salton, J.M. Ghuysen, R.W. Jeanloz, and N. Sharon was instrumental in elucidating the backbone structure of peptidoglycan, revealing the alternating N-acetylglucosamine and N-acetylmuramic acid units. nih.gov

The discovery and structural analysis of glycopeptide antibiotics, such as vancomycin (B549263), provided further impetus for understanding the detailed structure of the peptidoglycan precursor. researchgate.net These antibiotics function by binding to the D-alanyl-D-alanine terminus of the pentapeptide precursor of the this compound, thereby inhibiting the crucial transpeptidation step in cell wall synthesis. researchgate.net

Structure

2D Structure

Properties

CAS No. |

60230-18-4 |

|---|---|

Molecular Formula |

C37H61N7O21 |

Molecular Weight |

939.9 g/mol |

IUPAC Name |

6-[[4-[2-[2-[2-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-4-carboxybutanoyl]amino]-2-amino-7-(1-carboxyethylamino)-7-oxoheptanoic acid |

InChI |

InChI=1S/C37H61N7O21/c1-14(31(54)44-21(36(61)62)9-10-25(51)43-20(8-6-7-19(38)35(59)60)33(56)40-15(2)34(57)58)39-32(55)16(3)63-29(22(11-45)41-17(4)48)30(23(50)12-46)65-37-26(42-18(5)49)28(53)27(52)24(13-47)64-37/h11,14-16,19-24,26-30,37,46-47,50,52-53H,6-10,12-13,38H2,1-5H3,(H,39,55)(H,40,56)(H,41,48)(H,42,49)(H,43,51)(H,44,54)(H,57,58)(H,59,60)(H,61,62) |

InChI Key |

RADQQIMFQHYCBI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Synonyms |

disaccharide tetrapeptide G(Anh)MTetra N-acetylglucosaminyl-N-acetylmuraminyl-L-alanyl-gamma-D-glutaminylmesodiaminopimelyl-D-alanine N-acetylglucosaminyl-N-AcMu-Ala-gamma-Gln-mesodiaminopimelyl-Ala |

Origin of Product |

United States |

Biosynthesis Pathways and Enzymatic Catalysis of Disaccharide Tetrapeptide Units

Cytoplasmic Assembly of Nucleotide-Activated Disaccharide Precursors

The journey of constructing the peptidoglycan monomer starts with the synthesis of nucleotide-activated sugar precursors within the bacterial cytoplasm. nih.govmdpi.combiorxiv.org This phase is critical as it prepares the foundational molecules for the subsequent addition of the peptide stem.

UDP-N-acetylmuramic acid (UDP-MurNAc) Formation

The first committed step in the biosynthesis of peptidoglycan is the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govasm.org This process involves the enzymatic conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor also involved in other biosynthetic pathways. nih.govwikipedia.org

The synthesis of UDP-MurNAc is a two-step reaction catalyzed by the enzymes MurA and MurB. oup.comnih.govresearchgate.net

MurA (enolpyruvyltransferase): This enzyme catalyzes the transfer of an enolpyruvate moiety from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. oup.commdpi.com This reaction forms UDP-GlcNAc-enolpyruvate and releases inorganic phosphate (B84403). oup.com

MurB (reductase): The product of the MurA reaction, UDP-GlcNAc-enolpyruvate, is then reduced by MurB in an NADPH-dependent reaction to yield UDP-MurNAc. oup.comnih.gov

This formation of UDP-MurNAc is a crucial control point in the peptidoglycan synthesis pathway. asm.org

Sequential Amino Acid Ligation by Mur Ligases

With UDP-MurNAc synthesized, the assembly of the peptide side chain begins. This is a non-ribosomal process carried out by a series of ATP-dependent enzymes known as Mur ligases (MurC, MurD, MurE, and MurF). oup.comnih.govmdpi.com These enzymes sequentially add specific amino acids to the lactyl group of UDP-MurNAc, forming a pentapeptide chain. oup.comnih.gov The Mur ligases share a common reaction mechanism which involves the ATP-dependent activation of the carboxyl group of the UDP-precursor, creating an acyl-phosphate intermediate. oup.com

The first amino acid to be added to UDP-MurNAc is typically L-alanine, a reaction catalyzed by the MurC ligase. ebi.ac.ukoup.commdpi.com This ATP-dependent reaction forms an amide bond between the carboxyl group of the muramic acid and the amino group of L-alanine, resulting in the formation of UDP-MurNAc-L-alanine. ebi.ac.ukbdjn.org While L-alanine is the preferred substrate for MurC in most bacteria, some species can utilize glycine (B1666218) or L-serine, although with lower efficiency. oup.commdpi.com The kinetic mechanism for MurC from Escherichia coli has been shown to be sequential and ordered, with ATP binding first, followed by UDP-MurNAc, and finally L-alanine. oup.com

Following the addition of L-alanine, the MurD ligase catalyzes the addition of D-glutamic acid to UDP-MurNAc-L-alanine. oup.commdpi.comproteopedia.org This reaction is also ATP-dependent and results in the formation of UDP-MurNAc-L-alanyl-D-glutamate. nih.govuniprot.org MurD exhibits strict stereospecificity, as L-glutamic acid is not a substrate. mdpi.com The reaction mechanism involves the formation of an acyl-phosphate intermediate. nih.govnih.govresearchgate.net

The third amino acid of the peptide stem is added by the MurE ligase. oup.commdpi.com The specific amino acid incorporated at this position is a key differentiator in the peptidoglycan structure of various bacteria. In most Gram-negative bacteria and certain Gram-positive bacteria like Bacilli, MurE adds meso-diaminopimelic acid (m-DAP). mdpi.complos.org In many other Gram-positive bacteria, such as Staphylococcus aureus, L-lysine is added instead. mdpi.complos.orgnih.gov The MurE enzyme demonstrates a high degree of specificity to ensure the correct amino acid is incorporated, which is crucial for subsequent steps in cell wall maturation. mdpi.comnih.gov

The final step in the cytoplasmic assembly of the peptide stem is the addition of a pre-formed D-alanyl-D-alanine dipeptide. oup.commdpi.com This reaction is catalyzed by the MurF ligase, which attaches the dipeptide to the UDP-MurNAc-tripeptide, yielding the final cytoplasmic precursor, UDP-MurNAc-pentapeptide. mdpi.comnih.govasm.org The D-alanyl-D-alanine dipeptide itself is synthesized by the Ddl ligase. google.com The presence of this terminal dipeptide is essential for the subsequent transpeptidation reactions that cross-link the peptidoglycan chains in the periplasm. nih.gov

| Enzyme | Substrate(s) | Product | Amino Acid Added |

| MurA | UDP-GlcNAc, PEP | UDP-GlcNAc-enolpyruvate | N/A |

| MurB | UDP-GlcNAc-enolpyruvate, NADPH | UDP-MurNAc | N/A |

| MurC | UDP-MurNAc, L-alanine, ATP | UDP-MurNAc-L-alanine | L-alanine |

| MurD | UDP-MurNAc-L-alanine, D-glutamic acid, ATP | UDP-MurNAc-L-alanyl-D-glutamate | D-glutamic acid |

| MurE | UDP-MurNAc-L-alanyl-D-glutamate, m-DAP or L-lysine, ATP | UDP-MurNAc-tripeptide | meso-diaminopimelic acid or L-lysine |

| MurF | UDP-MurNAc-tripeptide, D-alanyl-D-alanine, ATP | UDP-MurNAc-pentapeptide | D-alanyl-D-alanine |

Regulation of Mur Ligase Activities

Mur ligases (MurC, MurD, MurE, and MurF) are cytoplasmic enzymes that sequentially add amino acids to the nucleotide precursor UDP-N-acetylmuramic acid (UDP-MurNAc), forming the pentapeptide side chain. The regulation of their activity is crucial for controlling the rate of peptidoglycan synthesis.

A key mechanism for regulating Mur ligase activity is through post-translational modification, specifically phosphorylation. In many bacteria, serine/threonine protein kinases (STPKs) can phosphorylate Mur ligases, acting as a switch to modulate their enzymatic function.

Research in Corynebacterium glutamicum has shown that the protein kinase PknA phosphorylates the MurC ligase. asm.orgnih.gov This phosphorylation occurs exclusively on threonine residues. asm.orgnih.gov In vitro and in vivo studies have demonstrated that this phosphorylation event leads to a significant decrease in MurC's catalytic activity. asm.orgnih.gov This negative regulation by phosphorylation is a critical mechanism for controlling the initial steps of peptidoglycan precursor synthesis. asm.org

Similarly, in Mycobacterium tuberculosis, all four Mur ligases (MurC, MurD, MurE, and MurF) have been found to interact with the STPKs PknA and PknB, suggesting they are likely substrates for phosphorylation. This interaction implies that signal transduction mediated by these kinases can regulate the entire cytoplasmic phase of peptidoglycan biosynthesis.

| Enzyme | Regulating Kinase | Organism | Effect of Phosphorylation |

| MurC | PknA | Corynebacterium glutamicum | Decreased ligase activity |

| MurC, D, E, F | PknA, PknB | Mycobacterium tuberculosis | Interaction suggests phosphorylation-dependent regulation |

Membrane-Associated Assembly and Polymerization

Once the UDP-MurNAc-pentapeptide precursor is synthesized in the cytoplasm, the subsequent stages of assembly and polymerization occur at the cell membrane.

Lipid-Linked Intermediate Formation (e.g., Lipid I and Lipid II)

The process begins with the formation of lipid-linked intermediates, which serve to anchor the hydrophilic precursors to the cell membrane and facilitate their transport to the periplasm.

Lipid I Formation : The integral membrane enzyme MraY, a phospho-MurNAc-pentapeptide translocase, catalyzes the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (C55-P). asm.orgnih.govmdpi.com This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, known as Lipid I. nih.govmdpi.com

Lipid II Formation : The peripheral membrane glycosyltransferase MurG then catalyzes the addition of N-acetylglucosamine (GlcNAc) from the donor UDP-GlcNAc to Lipid I. nih.govwikipedia.org This creates the final disaccharide-pentapeptide monomer, undecaprenyl-pyrophosphoryl-GlcNAc-MurNAc-pentapeptide, which is called Lipid II. nih.govwikipedia.org

Lipid II is the complete building block for the peptidoglycan polymer. worktribe.com After its synthesis on the cytoplasmic face of the membrane, it is translocated across the membrane by a flippase, believed to be MurJ. asm.orgworktribe.com

| Intermediate | Precursors | Enzyme | Location |

| Lipid I | UDP-MurNAc-pentapeptide, Undecaprenyl phosphate (C55-P) | MraY | Cytoplasmic membrane |

| Lipid II | Lipid I, UDP-GlcNAc | MurG | Cytoplasmic membrane |

Glycosyltransferase-Mediated Glycan Chain Elongation

Once flipped to the periplasmic side, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains. This reaction is catalyzed by the glycosyltransferase (GT) activity of bifunctional high-molecular-weight Penicillin-Binding Proteins (PBPs), such as class A PBPs. oup.comfrontiersin.orgnih.gov

The GT domain of these PBPs transfers the growing glycan chain from a donor lipid carrier to the new Lipid II monomer, which acts as the acceptor. researchgate.net This process forms a β-(1,4) glycosidic bond between the MurNAc of the growing chain and the GlcNAc of the Lipid II molecule, progressively elongating the polysaccharide backbone of the peptidoglycan. frontiersin.orgpnas.org The reaction is processive, allowing for the rapid synthesis of long glycan strands. pnas.org

Transpeptidase-Mediated Peptide Cross-Linking

The final step in constructing the load-bearing peptidoglycan sacculus is the cross-linking of the peptide side chains from adjacent glycan strands. This reaction is catalyzed by the transpeptidase (TP) domain of PBPs (both class A and class B). oup.comnih.govbiorxiv.org

The transpeptidation reaction proceeds in two steps:

Acylation : The active site serine of the TP domain attacks the peptide bond between the two terminal D-alanine residues (D-Ala-D-Ala) of a pentapeptide stem (the donor strand). wikipedia.orgnih.gov This forms a covalent acyl-enzyme intermediate and releases the terminal D-alanine. wikipedia.orgnih.gov

Deacylation : The amino group from a neighboring peptide chain (the acceptor strand) then attacks the acyl-enzyme intermediate, forming a new peptide bond that cross-links the two strands and regenerating the free enzyme. wikipedia.org

It is through the cleavage of the terminal D-alanine from the pentapeptide donor that the final disaccharide tetrapeptide unit becomes integrated into the cross-linked peptidoglycan mesh. acs.orgresearchgate.net This cross-linking provides the essential strength and rigidity to the cell wall. acs.org

Peptidoglycan Recycling and Disaccharide Tetrapeptide Regeneration

During bacterial growth, division, and response to stress, the peptidoglycan wall is dynamically remodeled by autolysins, such as lytic transglycosylases and endopeptidases. nih.govnih.gov This process breaks down the existing peptidoglycan, releasing fragments known as muropeptides, which include disaccharide tetrapeptides. nih.gov

In many Gram-negative bacteria, these fragments are not wasted but are efficiently re-internalized into the cytoplasm via dedicated transporters like the AmpG permease. nih.govpnas.orgasm.org This process is known as peptidoglycan recycling.

Once inside the cytoplasm, the muropeptides are processed by specific enzymes:

NagZ , a β-N-acetylglucosaminidase, can cleave the disaccharide into its constituent sugars. pnas.orgnih.gov

AmpD , an N-acetylmuramoyl-L-alanine amidase, separates the peptide stem from the MurNAc sugar. pnas.orgnih.gov

L,D-carboxypeptidases (LdcA) cleave the tetrapeptide into a tripeptide. nih.govnih.gov

The resulting tripeptide can then be directly ligated to UDP-MurNAc by the murein peptide ligase (Mpl), bypassing the early MurC, MurD, and MurE ligase steps and re-entering the de novo synthesis pathway to regenerate the UDP-MurNAc-pentapeptide precursor. asm.orgnih.gov This recycling pathway is a crucial strategy for bacterial metabolic efficiency and cell wall homeostasis. nih.gov

| Recycling Stage | Key Enzymes/Transporters | Function |

| Degradation | Lytic Transglycosylases, Endopeptidases | Break down peptidoglycan into muropeptides |

| Uptake | AmpG Permease | Transports muropeptides into the cytoplasm |

| Processing | AmpD, NagZ, LdcA | Cleave muropeptides into sugars and peptides |

| Re-utilization | Mpl (Murein peptide ligase) | Attaches recycled tripeptides to UDP-MurNAc |

Enzymatic Hydrolysis of Peptidoglycan Fragments

The initial step in the recycling pathway is the enzymatic breakdown of the mature peptidoglycan network in the periplasm. nih.gov This process is carried out by a suite of bacterial enzymes collectively known as autolysins. tandfonline.com The concerted action of these hydrolases generates a pool of soluble muropeptides, including disaccharide tetrapeptides. asm.orgnih.gov

Several classes of enzymes are responsible for this degradation:

Lytic Transglycosylases (LTs) : These enzymes cleave the β-(1→4) glycosidic bonds that link the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues in the glycan backbone. pnas.orgnih.gov Unlike simple hydrolysis, LTs catalyze an intramolecular cyclization reaction, forming a 1,6-anhydro-MurNAc residue at the terminus of the newly generated fragment. pnas.orgnih.gov

Endopeptidases : These enzymes cleave the peptide cross-links that connect adjacent glycan strands. pnas.orgnih.gov By severing these connections, they release individual glycan strands or smaller oligomers, making them accessible to other hydrolases. The cleavage of the D-Ala-mDAP cross-links is crucial for the expansion of the peptidoglycan layer during cell growth. pnas.org

Amidases : N-acetylmuramyl-L-alanine amidases cleave the amide bond between the lactyl group of MurNAc and the L-alanine residue of the peptide stem, separating the glycan strand from its peptide moiety. pnas.orgnih.gov

Glucosaminidases : These enzymes hydrolyze the glycosidic bond between GlcNAc and MurNAc residues. nih.govpnas.org

The combined activity of lytic transglycosylases and endopeptidases in the periplasm is primarily responsible for generating the disaccharide-peptide fragments, such as disaccharide tetrapeptides, that serve as substrates for the recycling pathway. pnas.orgnih.gov

| Enzyme Class | Specific Action | Role in Generating Muropeptides | Reference |

|---|---|---|---|

| Lytic Transglycosylases (LTs) | Cleave β-(1→4) glycosidic bonds with formation of a 1,6-anhydroMurNAc end. | Generates the anhydro-disaccharide portion of muropeptides. | pnas.orgnih.gov |

| Endopeptidases | Cleave peptide cross-links between glycan strands (e.g., D-Ala-mDAP or mDAP-mDAP bonds). | Releases individual muropeptide units from the polymer mesh. | pnas.orgnih.govpnas.org |

| Amidases | Cleave the amide bond between MurNAc and the L-alanine of the peptide stem. | Separates the peptide stem from the glycan backbone. | pnas.orgnih.gov |

Cytoplasmic Import and Reprocessing of Muropeptides

Once liberated in the periplasm, the muropeptides, including disaccharide tetrapeptides, are transported into the cytoplasm for reprocessing. nih.govpnas.org In many Gram-negative bacteria, such as Escherichia coli, the primary transporter responsible for importing anhydromuropeptides is AmpG, a permease belonging to the Major Facilitator Superfamily (MFS). biorxiv.orgtandfonline.com Other transport systems can also contribute; for example, the oligopeptide permease (Opp) system imports free peptides that have been cleaved from the sugar by periplasmic amidases, and in some species like Agrobacterium tumefaciens, an ABC transporter known as YejBEF-YepA performs this import function. biorxiv.orgtandfonline.comresearchgate.net

Inside the cytoplasm, the imported muropeptides undergo a series of enzymatic modifications to break them down into their constituent parts:

Sugar Cleavage : The enzyme β-N-acetylglucosaminidase (NagZ) cleaves the glycosidic bond between GlcNAc and the anhydro-MurNAc of the disaccharide. pnas.orgnih.gov

Peptide Separation : The N-acetylmuramyl-L-alanine amidase AmpD hydrolyzes the amide bond connecting the anhydro-MurNAc sugar to the L-alanine of the peptide stem, releasing the free peptide. pnas.orgbiorxiv.orgresearchgate.net

Peptide Trimming : The resulting tetrapeptide is often acted upon by the L,D-carboxypeptidase LdcA, which removes the terminal D-alanine to produce a tripeptide (L-Ala-D-Glu-mDAP). nih.govnih.gov This trimming is a critical step before the peptide can be reincorporated into the synthesis pathway. nih.gov

| Component | Type | Function | Reference |

|---|---|---|---|

| AmpG | MFS Permease | Transports anhydromuropeptides from the periplasm into the cytoplasm. | biorxiv.orgtandfonline.com |

| YejBEF-YepA | ABC Transporter | Transports muropeptides in certain bacteria like A. tumefaciens. | biorxiv.orgresearchgate.net |

| OppBCDF | ABC Transporter | Imports free peptides cleaved in the periplasm. | tandfonline.comresearchgate.net |

| NagZ | β-N-acetylglucosaminidase | Cleaves the disaccharide into GlcNAc and anhydro-MurNAc-peptide. | pnas.orgnih.gov |

| AmpD | N-acetylmuramyl-L-alanine amidase | Cleaves the peptide stem from the MurNAc sugar. | pnas.orgbiorxiv.org |

| LdcA | L,D-carboxypeptidase | Trims tetrapeptides into tripeptides by removing the C-terminal D-alanine. | nih.govnih.gov |

Reincorporation into De Novo Synthesis Pathways

The final stage of the recycling pathway involves channeling the processed components back into the de novo peptidoglycan synthesis machinery. nih.gov The tripeptide generated by LdcA is directly re-used by the murein peptide ligase (Mpl). nih.govnih.gov This enzyme catalyzes the ATP-dependent ligation of the tripeptide directly to UDP-N-acetylmuramic acid (UDP-MurNAc), forming UDP-MurNAc-tripeptide. nih.govnih.govresearchgate.net

This step represents a significant metabolic shortcut, as it bypasses the first three enzymatic steps of de novo peptide synthesis catalyzed by the MurC, MurD, and MurE ligases, which are responsible for the sequential addition of L-alanine, D-glutamic acid, and meso-diaminopimelic acid, respectively. nih.govresearchgate.net The newly formed UDP-MurNAc-tripeptide then re-enters the main synthesis pathway. nih.gov The MurF ligase adds the D-Ala-D-Ala dipeptide to complete the formation of the UDP-MurNAc-pentapeptide, also known as Park's nucleotide. nih.govresearchgate.net From this point, the precursor follows the canonical pathway: it is attached to the lipid carrier undecaprenyl phosphate by MraY to form Lipid I, converted to Lipid II by MurG, and then transported across the membrane for polymerization into the growing cell wall. nih.govwikipedia.orgnih.gov

The sugar components are also efficiently recycled. pnas.org Anhydro-MurNAc is phosphorylated by the kinase AnmK, and GlcNAc is phosphorylated by NagK. pnas.orgnih.gov These phosphorylated sugars are then converted by a series of enzymes into UDP-GlcNAc, a key precursor for de novo synthesis. pnas.orgnih.gov This comprehensive recycling strategy allows the bacterium to conserve significant energy and resources.

Structural Diversification and Chemical Modifications of Disaccharide Tetrapeptide Units

Analysis of Glycan Backbone Heterogeneity

The glycan strands of peptidoglycan, formed by alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, undergo several chemical alterations. glycopedia.euoup.com These modifications are crucial for bacteria to adapt to their environment and evade host immune responses. frontiersin.orgnih.govnih.gov

N-acetylation and De-N-acetylation Patterns

A common modification of the glycan backbone is the de-N-acetylation of GlcNAc and/or MurNAc residues. asm.orgglycopedia.eu This process, catalyzed by peptidoglycan deacetylases, involves the removal of the acetyl group from the N-acetylglucosamine or N-acetylmuramic acid. forth.gr De-N-acetylation of GlcNAc has been observed in various pathogenic bacteria, including Listeria monocytogenes, Streptococcus pneumoniae, and Helicobacter pylori, and is known to confer resistance to lysozyme, a key component of the host's innate immune system. glycopedia.euforth.grnih.gov The removal of the acetyl group prevents the binding of lysozyme, thereby protecting the bacterial cell wall from degradation. nih.gov

O-acetylation Modifications

O-acetylation is another significant modification of the peptidoglycan glycan backbone, occurring at the C-6 hydroxyl group of MurNAc residues. frontiersin.orgnih.govdoaj.org This post-synthetic modification is prevalent in many pathogenic bacteria, both Gram-positive and Gram-negative. frontiersin.orgnih.gov The addition of an acetyl group at this position sterically hinders the action of lysozymes and lytic transglycosylases, which are enzymes that cleave the glycan strand. frontiersin.orgnih.gov In Gram-positive bacteria like Staphylococcus aureus, O-acetylation is considered a virulence factor as it helps the bacteria evade the host's innate immunity. frontiersin.orgnih.gov In Gram-negative bacteria, this modification plays a role in regulating the activity of their own autolysins. frontiersin.orgnih.gov The extent of O-acetylation can vary depending on the bacterial species, strain, and even the growth phase, ranging from 15% to over 70%. nih.govnih.gov

N-glycolylation Variations

In certain bacteria, particularly within the phylum Actinomycetota, the N-acetyl group of muramic acid can be hydroxylated to an N-glycolyl group, forming N-glycolylmuramic acid (MurNGc). oup.com This modification is a hallmark of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium smegmatis. oup.comasm.orgoup.com The conversion of N-acetylmuramic acid to MurNGc is catalyzed by the enzyme UDP-MurNAc hydroxylase (NamH). oup.comoup.comrupress.org While it was initially thought that the peptidoglycan of mycobacteria contained exclusively MurNGc, it is now known to be a mixture of both N-acetyl and N-glycolyl forms. asm.orgnih.gov This N-glycolylation is believed to enhance the structural integrity of the peptidoglycan and contribute to the immunogenicity of the mycobacterial cell wall. oup.comoup.comrupress.org

Peptide Stem Compositional and Configurational Variability

The peptide stem attached to the MurNAc residue is a site of significant structural diversity, with variations in amino acid sequence, stereochemistry, and chemical modifications. glycopedia.euoup.comfrontiersin.org

Species-Specific Amino Acid Sequences and Stereochemistry

The composition of the peptide stem is highly variable among different bacterial species. glycopedia.euoup.com While the canonical sequence in many Gram-negative bacteria like Escherichia coli is L-Alanine-γ-D-Glutamic acid-meso-diaminopimelic acid-D-Alanine, numerous variations exist. asm.orgnih.gov For instance, in most Gram-positive bacteria, the third amino acid is L-Lysine instead of meso-diaminopimelic acid. glycopedia.eucreative-proteomics.com Other amino acids such as L-Ornithine, L-Homoserine, and L-2,4-diaminobutyric acid can also be found at this position in different species. oup.comcreative-proteomics.com The first amino acid is typically L-Alanine, but can be Glycine (B1666218) or L-Serine in some bacteria. glycopedia.euoup.com The second position is almost universally D-Glutamic acid. oup.com The stereochemistry of the amino acids is also a key feature, with the presence of D-amino acids being a particular characteristic of the peptide stem. glycopedia.eu

Amidation of D-glutamic acid and meso-diaminopimelic acid residues

Amidation of the carboxyl groups of D-Glutamic acid and meso-diaminopimelic acid (mDAP) is a frequent modification in the peptide stem. oup.comacs.org The amidation of the α-carboxyl group of D-Glutamic acid results in the formation of D-isoglutamine. plos.orgnih.gov This modification is common in many bacteria, including Staphylococcus aureus and Mycobacterium species. plos.orgnih.govfrontiersin.org In S. aureus, the MurT-GatD enzyme complex is responsible for this amidation. nih.govplos.org This modification has been shown to be important for proper peptidoglycan cross-linking and can affect antibiotic resistance. plos.orgfrontiersin.orgnih.gov

Similarly, the ε-carboxyl group of mDAP can also be amidated. oup.comfrontiersin.org In Listeria monocytogenes and Bacillus subtilis, the amidotransferase AsnB has been identified as the enzyme responsible for mDAP amidation. frontiersin.orgnih.govinra.fr This amidation can influence cell surface properties and the interaction of the bacteria with the host. frontiersin.org It has been demonstrated that the amidation of mDAP can allow bacteria to evade recognition by the host's innate immune receptor NOD1. portlandpress.com

Substitutions of Meso-diaminopimelic acid (mDAP) or L-lysine

The third position of the peptide stem is a critical point of variation and is typically occupied by a diamino acid, most commonly meso-diaminopimelic acid (mDAP) in Gram-negative bacteria or L-lysine in many Gram-positive bacteria. nih.govmicrobenotes.com This position is crucial as it is directly involved in the cross-linking that gives the peptidoglycan its mesh-like structure and mechanical strength. creative-proteomics.com

Research has identified a range of substitutions at this position, highlighting the adaptability of bacterial cell wall synthesis. In some bacteria, mDAP and L-lysine can be replaced by other diamino acids such as L-ornithine, LL-diaminopimelic acid, or hydroxyl-lysine. nih.gov For instance, Corynebacterium poinsettiae incorporates L-Ornithine in its tetrapeptide tail. creative-proteomics.com The diversity extends further, with less common substitutions like meso-lanthionine (B1218204) and L-5-hydroxylysine also being observed in certain species. peerj.com

The specificity of enzymes involved in peptidoglycan synthesis, particularly transpeptidases, often dictates which amino acid can be accommodated at this position. Studies on L,D-transpeptidases from different Gram-positive bacteria have shown that these enzymes have evolved to recognize and cross-link their specific cognate peptide stems. For example, the L,D-transpeptidase from Bacillus subtilis (LdtBs) acts on subunits containing mDAP, while the enzyme from Enterococcus faecalis (Ldtfs) recognizes a stem peptide with L-Lys-L-Ala-L-Ala at the third position. capes.gov.brnih.gov Interestingly, some of these enzymes exhibit a degree of tolerance for different acyl donors. LdtBs, for instance, can tolerate the substitution of mDAP with L-Lys-D-iAsn or L-Lys-L-Ala-L-Ala in the donor substrate. nih.gov This enzymatic flexibility contributes to the structural diversification of the peptidoglycan.

Table 1: Examples of Amino Acid Substitutions at Position 3 of the Peptide Stem

| Amino Acid | Found In |

|---|---|

| meso-diaminopimelic acid (mDAP) | Gram-negative bacteria (e.g., Escherichia coli), Bacillus subtilis |

| L-lysine (L-Lys) | Gram-positive bacteria (e.g., Staphylococcus aureus) |

| L-ornithine (L-Orn) | Corynebacterium poinsettiae |

| L-Lys-L-Ala-L-Ala | Enterococcus faecalis |

| L-Lys-D-iso-Asparagine (L-Lys-D-iAsn) | Enterococcus faecium |

| LL-diaminopimelic acid | Certain bacterial species |

| Hydroxyl-lysine | Certain bacterial species |

| meso-Lanthionine | Certain bacterial species |

| L-5-Hydroxylysine | Certain bacterial species |

| L-Alanine | Certain bacterial species |

| L-Glutamic acid | Certain bacterial species |

Cross-Linking Architecture and Connectivity

The strength and rigidity of the bacterial cell wall are primarily due to the cross-linking of adjacent glycan strands via their peptide stems. wikipedia.org This creates a three-dimensional, mesh-like structure known as the sacculus. wikipedia.org The nature and extent of this cross-linking vary significantly among different bacterial species. molecularcloud.org

Direct vs. Indirect Peptide Cross-Links

Peptide cross-links can be categorized as either direct or indirect. quizlet.commicrobiologynotes.org

Direct cross-linking: In this type, a peptide bond is formed directly between the carboxyl group of an amino acid on one peptide stem and an amino group of an amino acid on an adjacent stem. creative-proteomics.commicrobiologynotes.org This is common in many Gram-negative bacteria, where the carboxyl group of D-alanine at position 4 of one tetrapeptide is directly linked to the amino group of meso-diaminopimelic acid (mDAP) at position 3 of a neighboring peptide. oup.commicrobiologynotes.org This direct linkage results in a denser, though potentially thinner, peptidoglycan layer. creative-proteomics.com

Indirect cross-linking: This form involves a short peptide bridge, also known as an interpeptide bridge, that connects two peptide stems. quizlet.commicrobiologynotes.org This is a characteristic feature of many Gram-positive bacteria. nih.gov For example, in Staphylococcus aureus, a pentaglycine (B1581309) bridge connects the D-alanine at position 4 of one stem to the L-lysine at position 3 of another. pnas.org The composition and length of these bridges can vary widely among different bacterial species. nih.gov

D-D Transpeptidation (4→3 Cross-Links)

The most common type of cross-link is the 4→3 linkage, formed through a process called D-D transpeptidation. asm.orgdiva-portal.org This reaction is catalyzed by D,D-transpeptidases, which are also known as penicillin-binding proteins (PBPs). asm.orgnih.gov In this process, the enzyme cleaves the terminal D-alanine from a pentapeptide donor stem and forms a new peptide bond between the D-alanine at position 4 of the donor and the diamino acid (like mDAP or L-lysine) at position 3 of an acceptor peptide. diva-portal.orgportlandpress.com This is the primary mechanism for cross-linking in the majority of bacteria. portlandpress.com In Escherichia coli, for example, about 40% of the muropeptides are cross-linked in this manner during exponential growth. nih.gov

L-D Transpeptidation (3→3 and 1→3 Cross-Links)

An alternative cross-linking mechanism is L-D transpeptidation, which is catalyzed by L,D-transpeptidases (LDTs). diva-portal.orgpnas.org These enzymes are structurally distinct from PBPs and are generally not inhibited by most β-lactam antibiotics. nih.govbiorxiv.org

3→3 Cross-Links: LDTs can form a peptide bond between the amino acid at position 3 of a donor peptide and the amino acid at position 3 of an acceptor peptide, creating a 3→3 cross-link. asm.orgdiva-portal.org For instance, in E. coli, LDTs can link two meso-diaminopimelic acid residues. asm.orgpnas.org While these 3→3 cross-links constitute a minor fraction of the total cross-links in E. coli (around 3-10%), they are significantly more abundant in certain pathogens like Clostridioides difficile, where they can account for up to 75% of the cross-links and are essential for viability. nih.govpnas.org In some bacteria, LDTs can also attach proteins, such as the Braun lipoprotein in E. coli, to the peptidoglycan via a 3→3 linkage. asm.orgnih.gov

1→3 Cross-Links: A less common but significant type of L-D transpeptidation results in a 1→3 cross-link. portlandpress.com This has been observed in some α- and β-proteobacteria, such as Gluconobacter oxydans. portlandpress.combiorxiv.org In this case, an L,D-transpeptidase catalyzes the formation of a bond between the L-alanine at position 1 of a donor stem and the mDAP at position 3 of an acceptor stem. portlandpress.comresearchgate.net The enzymes responsible for these 1→3 cross-links are distantly related to the L,D-transpeptidases that form 3→3 linkages. biorxiv.orgnih.gov

Table 2: Types of Peptide Cross-Links in Peptidoglycan

| Cross-Link Type | Linkage | Catalyzing Enzyme | Common In |

|---|---|---|---|

| D-D Transpeptidation | 4→3 | D,D-Transpeptidases (PBPs) | Most bacteria (e.g., E. coli, S. aureus) |

| L-D Transpeptidation | 3→3 | L,D-Transpeptidases (LDTs) | E. coli (minor), C. difficile (major) |

| L-D Transpeptidation | 1→3 | L,D-Transpeptidases (LDTs) | Acetobacteraceae family (e.g., G. oxydans) |

Degree of Cross-Linkage Analysis

The degree of cross-linking, which is the percentage of peptidoglycan monomers that are incorporated into dimers, trimers, or higher oligomers, is a critical parameter that influences the cell wall's mechanical properties. molecularcloud.orgfrontiersin.org This can vary significantly between species, from about 20-40% in E. coli to over 90% in S. aureus. nih.govoup.com

Several analytical techniques are employed to determine the degree of cross-linking:

High-Performance Liquid Chromatography (HPLC): This is a powerful method for analyzing the muropeptide composition of peptidoglycan. molecularcloud.org The peptidoglycan is first digested with an enzyme like muramidase, which breaks the glycan strands. asm.org The resulting muropeptides (monomers, dimers, trimers, etc.) are then separated and quantified by HPLC. molecularcloud.orgfrontiersin.org The degree of cross-linking is calculated from the molar percentage of dimers and trimers relative to the total muropeptides. frontiersin.org

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight and structure of the separated muropeptide fragments, confirming their identity and the nature of the cross-links. molecularcloud.orgfrontiersin.org

Fluorescent Probes: Synthetic peptide probes with fluorescent tags can be used to study cross-linking in live cells. nih.govbiorxiv.org These probes mimic the natural peptide substrates and are incorporated into the peptidoglycan by transpeptidases, allowing for the quantification of cross-linking activity through fluorescence-based methods. nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about the chemical bonds and spatial arrangement of the peptidoglycan, including the cross-links. molecularcloud.org

These analytical approaches provide detailed insights into the architecture of the peptidoglycan, revealing how bacteria modulate their cell wall structure in response to different growth conditions and environmental stresses. oup.com

Molecular Mechanisms of Action and Functional Roles of Disaccharide Tetrapeptide

Contribution to Bacterial Cell Wall Integrity and Osmotic Homeostasis

The peptidoglycan sacculus, constructed from countless disaccharide tetrapeptide units, is the primary load-bearing structure in most bacteria, providing the cell with its characteristic shape and the necessary rigidity to withstand high internal turgor pressure. nih.govwikipedia.orgresearchgate.net This mesh-like layer encases the cytoplasmic membrane, acting as a crucial barrier against osmotic lysis. researchgate.netnih.gov The extensive cross-linking between the tetrapeptide side chains of adjacent glycan strands creates a robust, three-dimensional network. wikipedia.org This structure is not static; it is a dynamic entity that allows for cellular expansion and contraction in response to fluctuations in osmotic conditions. nih.gov The flexibility of the peptidoglycan is thought to be largely conferred by the peptide cross-links rather than the glycan strands. nih.gov

The integrity of this peptidoglycan meshwork is paramount for bacterial survival. It forms a substantial portion of the cell wall's dry weight, especially in Gram-positive bacteria. wikipedia.org The continuous synthesis and remodeling of the peptidoglycan, involving the incorporation of new this compound units, is essential for cell growth and division. wikipedia.orgfrontiersin.org

Role in Cell Shape Determination and Growth Dynamics

The this compound, as the building block of peptidoglycan, is fundamental to the determination and maintenance of bacterial cell shape. nih.govnih.gov The spatial and temporal regulation of peptidoglycan synthesis, orchestrated by complex protein machineries, dictates the final morphology of the bacterium, be it rod-shaped, spherical, or spiral. researchgate.netnih.gov

In many rod-shaped bacteria, the elongation of the cell wall is directed by the MreB protein, a bacterial actin homolog. nih.govnih.gov MreB forms filamentous structures beneath the cytoplasmic membrane that guide the insertion of new this compound units along the cylindrical part of the cell, ensuring uniform growth and maintaining the rod shape. asm.orgnih.gov The depletion of MreB leads to a loss of this defined shape, resulting in the formation of spherical cells. nih.gov During cell division, a different protein complex, organized around the tubulin-like protein FtsZ, directs peptidoglycan synthesis at the mid-cell to form the septum that will divide the daughter cells. researchgate.netnih.gov The coordinated action of these cytoskeletal elements and the peptidoglycan synthesis machinery ensures the faithful propagation of cell shape across generations. nih.gov

Molecular Interactions with Enzymatic Machinery of Cell Wall Synthesis

The biosynthesis and remodeling of the peptidoglycan layer involve a sophisticated interplay between the this compound substrate and a variety of enzymes. These enzymes are responsible for polymerizing the glycan strands, cross-linking the peptide side chains, and hydrolyzing specific bonds to allow for cell growth and division.

Substrate Recognition by Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are a family of enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links adjacent peptide side chains. oup.com The disaccharide pentapeptide, the precursor to the tetrapeptide found in the mature peptidoglycan, is the natural substrate for PBPs. oup.com The transpeptidation reaction involves the formation of a covalent acyl-enzyme intermediate between the PBP's active site serine and the penultimate D-alanine of the pentapeptide donor stem, with the concomitant release of the terminal D-alanine. oup.comnih.gov This acyl-enzyme is then attacked by the amino group of a neighboring peptide chain, forming the cross-link. nih.gov

The recognition of the D-Ala-D-Ala motif at the terminus of the pentapeptide is a key feature of PBP substrate specificity. oup.com This structural mimicry is exploited by β-lactam antibiotics, which act as suicide inhibitors by acylating the active site serine of PBPs, thereby blocking cell wall synthesis. oup.com While the requirement for the donor substrate is quite stringent, some PBPs exhibit more relaxed specificity for the acceptor substrate. nih.gov

Substrate Specificity of L,D-Transpeptidases (LDTs)

In addition to the canonical 4-3 cross-links formed by PBPs, some bacteria utilize an alternative cross-linking mechanism catalyzed by L,D-transpeptidases (LDTs). pnas.org These enzymes are responsible for forming 3-3 cross-links between the third amino acid residues of adjacent peptide stems. pnas.orgresearchgate.net A crucial distinction from PBPs is that LDTs use a this compound, not a pentapeptide, as the acyl donor substrate. pnas.orgresearchgate.net

LDTs employ a catalytic cysteine residue instead of a serine and are generally insensitive to most β-lactam antibiotics. pnas.orgportlandpress.com The substrate specificity of LDTs allows for the incorporation of non-canonical D-amino acids into the peptidoglycan, contributing to the diversity and adaptability of the cell wall. researchgate.netembopress.org In some bacteria, such as Mycobacterium tuberculosis, LDT-mediated cross-links are highly abundant and essential for maintaining cell shape, particularly in older regions of the cell wall. nih.gov

| Enzyme Class | Typical Cross-link | Acyl Donor Substrate | Catalytic Residue |

| Penicillin-Binding Proteins (PBPs) | 4-3 | Pentapeptide | Serine |

| L,D-Transpeptidases (LDTs) | 3-3 | Tetrapeptide | Cysteine |

Interaction with Autolysins and Cell Wall Remodeling Enzymes

The bacterial cell wall is not a static structure but is constantly remodeled through the coordinated action of synthetic enzymes and peptidoglycan hydrolases, collectively known as autolysins. nih.govportlandpress.com Autolysins are essential for processes such as cell growth, division, and separation of daughter cells. wikipedia.orgplos.org These enzymes cleave specific bonds within the peptidoglycan, including the glycosidic bonds between NAG and NAM and the peptide bonds within the cross-links or the stem peptides. wikipedia.orgnih.gov

The this compound and its cross-linked derivatives are the substrates for various autolysins. For example, lytic transglycosylases cleave the glycan backbone, while endopeptidases hydrolyze the peptide cross-bridges. portlandpress.comfrontiersin.org The activity of these enzymes must be tightly regulated to prevent uncontrolled degradation of the cell wall, which would lead to cell lysis. mpg.de This regulation can occur through interactions with other proteins or by substrate-level modifications. For instance, recent research has shown that L,D-cross-links can inhibit the activity of certain lytic transglycosylases, thereby controlling the release of immunogenic peptidoglycan fragments. portlandpress.com

Molecular Recognition by Host Innate Immune System Components

The this compound and its fragments are potent elicitors of the host innate immune response. asm.org These molecules, known as pathogen-associated molecular patterns (PAMPs), are recognized by a class of host proteins called pattern recognition receptors (PRRs). nih.govmdpi.com

Nod-like Receptors (NLRs): Nod-like receptors are intracellular sensors that detect bacterial peptidoglycan fragments that have entered the host cell cytoplasm. mdpi.comclinisciences.com There are two main NLRs involved in peptidoglycan recognition:

NOD1 specifically recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a dipeptide found predominantly in the peptidoglycan of Gram-negative bacteria. mdpi.comfrontiersin.org

NOD2 is a more general sensor, recognizing muramyl dipeptide (MDP), which is a common substructure of the peptidoglycan of both Gram-positive and Gram-negative bacteria. mdpi.comfrontiersin.org

Upon binding to their respective ligands, NOD1 and NOD2 oligomerize and initiate signaling cascades that lead to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and antimicrobial peptides. nih.govfrontiersin.org

Peptidoglycan Recognition Proteins (PGRPs): PGRPs are another family of PRRs that are highly conserved from insects to mammals. pnas.orgnih.gov These proteins can be secreted or cell-associated and exhibit diverse functions, including direct bactericidal activity and the hydrolysis of peptidoglycan. nih.govbohrium.com PGRPs possess a conserved binding groove that recognizes specific features of the peptidoglycan structure. pnas.org Some PGRPs can discriminate between peptidoglycan types based on the amino acid at the third position of the peptide stem (e.g., L-lysine in many Gram-positive bacteria versus meso-diaminopimelic acid in Gram-negative bacteria). pnas.orgwikipedia.org This recognition can trigger various immune responses, including the activation of signaling pathways and phagocytosis. wikipedia.org

| Receptor Family | Cellular Location | Key Ligands |

| Nod-like Receptors (NLRs) | Cytoplasm | iE-DAP (NOD1), Muramyl dipeptide (MDP) (NOD2) |

| Peptidoglycan Recognition Proteins (PGRPs) | Secreted, Cell-associated | Peptidoglycan (various structures) |

Interaction with NOD-like Receptors (e.g., NOD2)

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor (PRR) that plays a key role in detecting bacterial peptidoglycan fragments. nih.govresearchgate.net Specifically, NOD2 recognizes muramyl dipeptide (MDP), the smallest conserved motif within peptidoglycan, which consists of N-acetylmuramic acid (MurNAc) linked to a dipeptide. researchgate.netrsc.org However, NOD2 can also be activated by larger PGN fragments, including disaccharide tetrapeptides. nih.gov

The interaction between disaccharide tetrapeptides and NOD2 is a critical event in initiating an innate immune response. nih.gov While the minimal requirement for NOD2 activation is the muramyl dipeptide structure, the presence of the disaccharide and the full tetrapeptide can influence the potency of the response. biorxiv.orgacs.org The binding of these PGN fragments to NOD2 leads to a conformational change in the receptor, triggering a signaling cascade that results in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and antimicrobial peptides. nih.gov

Research has shown that different structural variations within the this compound can modulate NOD2 activation. For instance, modifications to the MurNAc sugar or alterations in the peptide chain can either enhance or diminish the immune response. researchgate.net This highlights the specificity of the NOD2 receptor and its ability to distinguish between different bacterial species based on the composition of their peptidoglycan. researchgate.net

| Component | Role in NOD2 Interaction | Source |

| Muramyl Dipeptide (MDP) | Minimal structural motif required for NOD2 activation. | researchgate.netrsc.org |

| Disaccharide Moiety | Can influence the potency of NOD2 activation. | biorxiv.orgacs.org |

| Tetrapeptide Chain | Variations in amino acid composition can modulate the immune response. | researchgate.net |

Binding to Peptidoglycan Recognition Proteins (PGRPs)

Peptidoglycan Recognition Proteins (PGRPs) are a family of innate immune receptors that are highly conserved from insects to mammals. pnas.orgresearchgate.net They function as pattern recognition molecules that specifically bind to bacterial peptidoglycan. researchgate.netwikipedia.org PGRPs can be categorized as either catalytic, possessing enzymatic activity that hydrolyzes peptidoglycan, or non-catalytic, acting as signaling receptors. pnas.org

The interaction between disaccharide tetrapeptides and PGRPs is a key mechanism for recognizing bacterial presence and initiating an immune response. pnas.org The binding affinity and specificity of PGRPs can vary depending on the type of peptidoglycan, particularly the amino acid composition of the tetrapeptide stem. pnas.org For example, in Drosophila, PGRP-SA recognizes Lys-type peptidoglycan, which is common in Gram-positive bacteria, while PGRP-LC and PGRP-LE recognize Dap-type peptidoglycan from Gram-negative bacteria. pnas.org

The binding of a this compound to a PGRP can trigger different downstream signaling pathways. In insects, this interaction can lead to the activation of the Toll or Imd pathways, resulting in the production of antimicrobial peptides. pnas.org In mammals, PGRPs can directly kill bacteria or modulate inflammatory responses. wikipedia.org The crystal structure of human PGRP-Iα in complex with a muramyl tripeptide has revealed the molecular basis for this recognition, showing how the peptide stem is buried within a binding groove of the protein. pnas.org

| PGRP Type | Ligand Specificity | Downstream Effect | Source |

| Drosophila PGRP-SA | Lys-type peptidoglycan | Activation of the Toll pathway | pnas.org |

| Drosophila PGRP-LC/LE | Dap-type peptidoglycan | Activation of the Imd pathway | pnas.org |

| Mammalian PGRPs | Various peptidoglycan types | Direct bactericidal activity, modulation of inflammation | wikipedia.org |

Modulation of Innate Immune Signaling Pathways

The recognition of disaccharide tetrapeptides by host receptors like NOD2 and PGRPs leads to the modulation of complex innate immune signaling pathways. biorxiv.orgacs.org The binding of these bacterial fragments initiates a cascade of intracellular events designed to eliminate the invading pathogen. frontiersin.org

Upon activation by disaccharide tetrapeptides, NOD2 recruits the serine-threonine kinase RIPK2, leading to the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov This results in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides, which are essential for orchestrating an effective immune response. nih.gov

Similarly, the engagement of PGRPs by disaccharide tetrapeptides can trigger distinct signaling cascades. pnas.org In Drosophila, the Toll and Imd pathways, activated by different types of peptidoglycan, lead to the nuclear translocation of different transcription factors (Dif/Dorsal and Relish, respectively), resulting in the expression of specific sets of antimicrobial peptides tailored to combat different types of bacteria. nih.gov

Studies have shown that the structural characteristics of the this compound can lead to differential regulation of these signaling pathways. biorxiv.orgacs.org For example, disaccharide-containing fragments have been shown to induce distinct gene expression profiles in macrophages compared to their monosaccharide counterparts, suggesting a more complex and nuanced regulation of innate immunity than previously understood. biorxiv.orgacs.orgbiorxiv.org This differential signaling may allow the host to distinguish between pathogenic and commensal bacteria and mount an appropriate response. biorxiv.org

Role as Signaling Molecules in Bacterial Inter-species Communication

Beyond their role in host-pathogen interactions, disaccharide tetrapeptides and other muropeptides released during bacterial growth and cell wall turnover also function as signaling molecules in bacterial inter-species communication. frontiersin.orgnih.gov Bacteria exist in complex, multispecies communities, and the ability to sense and respond to the presence of other bacteria is crucial for survival and competition. nih.gov

The release of peptidoglycan fragments into the environment provides a public signal that can be detected by other bacteria. frontiersin.orgnih.gov This form of communication, sometimes referred to as "muro-signaling," can influence a variety of bacterial behaviors. For instance, muropeptides released by one species can induce spore germination in another, as seen with Bacillus subtilis. nih.gov

Furthermore, the composition of the released muropeptides can provide information about the physiological state of the producing bacterium. frontiersin.org This information can be used by neighboring bacteria to assess the competitive landscape and modulate their own gene expression accordingly, for example, by upregulating virulence factors or antibiotic resistance mechanisms. frontiersin.org The detection of specific muropeptide structures can therefore be a way for bacteria to "eavesdrop" on their neighbors and adapt their behavior to the surrounding microbial community. frontiersin.orgnih.gov This highlights a sophisticated layer of chemical communication that governs interactions within complex microbial ecosystems. nih.govelifesciences.org

Synthetic Chemistry and Rational Design of Disaccharide Tetrapeptide Analogs

Chemical Synthesis Methodologies for Disaccharide Tetrapeptide and its Derivatives

The chemical synthesis of disaccharide tetrapeptides is a multifaceted process requiring careful strategic planning. It involves the separate synthesis of the disaccharide and tetrapeptide moieties, followed by their coupling. This approach allows for modularity and the introduction of various modifications to study structure-activity relationships.

A notable example is the synthesis of a peptidoglycan mimetic, N-acetylglucosaminyl-β-(1-4)-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-alanyl-D-alanine (GMTP). peerj.comnih.govnih.gov The process began with the chemical synthesis of a protected tetrapeptide from two dipeptide fragments. peerj.comnih.gov Following global deprotection, the resulting tetrapeptide was selectively acylated with an activated ester of the N-acetylglucosaminyl-(β1-4)-N-acetylmuramic acid disaccharide. peerj.comnih.gov

Glycosylation Strategies for Disaccharide Core Synthesis

The creation of the β-(1-4) glycosidic linkage between N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) is a critical and often challenging step in the synthesis of the disaccharide core. researchgate.netmdpi.com The stereoselective formation of this bond is crucial for the biological activity of the final compound. researchgate.netmdpi.com

Challenges in glycosylation include the potential for the formation of undesired α-anomers and side reactions. researchgate.netmdpi.com The reactivity of both the glycosyl donor and acceptor can be influenced by the protecting groups used, necessitating a carefully designed protection strategy. diva-portal.org To overcome these hurdles, various glycosylation methods have been developed. One common strategy involves the use of a glycosyl donor with a participating group at the C-2 position, such as an acetamido group, which helps to direct the formation of the desired β-linkage. mdpi.com Another approach is the use of trichloroacetimidate (B1259523) donors, which can be activated under mild acidic conditions. umich.edu The choice of solvent and promoter is also critical in controlling the stereochemical outcome of the glycosylation reaction. umich.edu

Solid-Phase and Solution-Phase Peptide Synthesis for Tetrapeptide Moieties

The tetrapeptide portion of the molecule can be assembled using either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). bachem.comamericanpeptidesociety.org

Solid-Phase Peptide Synthesis (SPPS) is often favored for its efficiency and amenability to automation. americanpeptidesociety.orgnih.gov In SPPS, the peptide is assembled step-by-step on a solid resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process. nih.govresearchgate.net The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amino acids is common in the SPPS of glycopeptides due to the mild deprotection conditions required. bachem.comthieme-connect.de

Solution-Phase Peptide Synthesis (LPPS) , while traditionally more time-consuming, offers advantages in scalability and for the synthesis of shorter peptides or peptide fragments. americanpeptidesociety.org It allows for the purification and characterization of intermediates at each step, ensuring the purity of the final product. americanpeptidesociety.org In the synthesis of the GMTP mimetic, the protected tetrapeptide was constructed in solution by coupling two dipeptide fragments. peerj.comnih.gov

The choice between SPPS and LPPS depends on the specific requirements of the synthesis, including the length and complexity of the peptide, the desired scale, and the need for intermediate characterization. americanpeptidesociety.org

Coupling Reactions between Glycan and Peptide Fragments

The final step in the total synthesis is the conjugation of the disaccharide and tetrapeptide fragments. This is typically achieved by forming an amide bond between the carboxylic acid of the muramic acid residue in the disaccharide and the N-terminal amine of the tetrapeptide. peerj.comnih.gov

Stereoselective Synthesis Challenges

Maintaining the correct stereochemistry throughout the synthesis of disaccharide tetrapeptides is of paramount importance, as the biological activity of these molecules is highly dependent on their three-dimensional structure. researchgate.netresearchgate.net Several stereochemical challenges must be addressed during the synthesis.

A primary challenge is the stereocontrolled formation of the glycosidic bond, as discussed in section 5.1.1. researchgate.netmdpi.com Additionally, the tetrapeptide component often contains both L- and D-amino acids, which must be incorporated with high stereochemical purity. peerj.comnih.gov The use of chiral amino acid building blocks and coupling reagents that minimize racemization is essential. researchgate.net

During the synthesis, protecting groups are used extensively to mask reactive functional groups. The choice of these protecting groups and the conditions for their removal must be carefully selected to avoid epimerization or other unwanted side reactions that could alter the stereochemistry of the molecule. researchgate.net For example, the synthesis of functionalized 3-amino-3,6-dihydro-2H-pyrans has been achieved with a high degree of stereocontrol using an Overman rearrangement as a key step. researchgate.net

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. ucl.ac.ukrsc.org This approach is particularly valuable for the synthesis of complex biomolecules like disaccharide tetrapeptides, where enzymes can be used to perform specific transformations that are difficult to achieve through purely chemical means. ucl.ac.uknih.gov

Application of Glycosyltransferases and Peptidases in Synthesis

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. nih.govwikipedia.orgmdpi.com They are instrumental in the final stages of peptidoglycan biosynthesis in bacteria, where they polymerize the disaccharide-peptide monomer units. oup.comnih.gov In a chemo-enzymatic approach, a chemically synthesized precursor can be used as a substrate for a glycosyltransferase to introduce a specific sugar moiety. For instance, bovine milk β-1,4-galactosyltransferase has been used to connect galactose residues to internal N-acetyl-β-D-glucosamine residues in the synthesis of oligosaccharide fragments of Streptococcus pneumoniae capsular polysaccharide. nih.gov This enzymatic step ensures the formation of the correct β-(1-4) linkage, which can be challenging to achieve chemically. nih.gov

Peptidases , enzymes that cleave peptide bonds, can also be utilized in the synthesis and modification of the peptide portion of disaccharide tetrapeptides. asm.org While often associated with degradation, under specific conditions, peptidases can be used to catalyze the formation of peptide bonds. More commonly in this context, specific peptidases are used to confirm the structure of synthetic peptidoglycan mimetics by demonstrating that they are hydrolyzed at the expected peptide bond. peerj.comnih.gov For example, L-alanyl-D-glutamate peptidases have been used to hydrolyze a synthetic disaccharide-tetrapeptide conjugate, confirming the presence of the L-Ala-D-Glu linkage. peerj.comnih.gov Furthermore, carboxypeptidases can be involved in the trimming of the peptide stem, for example, by cleaving the terminal D-alanine from a pentapeptide to form a tetrapeptide. biorxiv.orgresearchgate.net

Design and Synthesis of this compound Mimetics

The rational design and chemical synthesis of this compound mimetics are foundational to the study of bacterial cell wall biochemistry and the development of novel antibacterial agents. Natural peptidoglycans (PGN), the targets of many antibiotics, are large, complex, and often insoluble polymers. peerj.comnih.gov This inherent insolubility presents significant challenges for detailed structural and functional studies of the enzymes that synthesize and modify them, such as transpeptidases and endolysins, particularly using high-resolution spectral methods like Nuclear Magnetic Resonance (NMR). peerj.com To circumvent these issues, researchers design and synthesize smaller, water-soluble mimetics that replicate the essential structural features of the natural PGN fragments recognized by these enzymes. peerj.comnih.gov

A key objective in designing these mimetics is to create a basic, versatile structure that can be systematically modified for various experimental purposes, including the study of enzyme kinetics, substrate affinity, and processivity. peerj.comnih.gov The design typically incorporates a minimal disaccharide unit, representing the glycan backbone, attached to a peptide chain of specific length and composition. peerj.com

A prominent example is the chemical synthesis of N-acetylglucosaminyl-β(1-4)-N-acetylmuramoyl-l-alanyl-γ-d-glutamyl-l-alanyl-d-alanine (GMTP). nih.govnih.gov This molecule was specifically designed to mimic a fragment of the E. coli cell wall. peerj.com Its synthesis involves a multi-step process where the carbohydrate and peptide moieties are prepared separately and then conjugated. peerj.comibch.ru The resulting water-soluble glycopeptide mimetic, with a molecular weight of 840 Da, is a suitable substrate for studying the hydrolytic activity of bacteriophage lytic enzymes. peerj.comnih.gov The design of such mimetics allows for the investigation of enzyme-substrate interactions in a controlled, homogenous solution, providing insights that are not achievable with the natural, insoluble peptidoglycan sacculus. peerj.com

Structure-Activity Relationship (SAR) Studies of Analogs for Enzyme Inhibition

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry and enzymology, providing essential insights into how chemical structure correlates with biological activity. In the context of disaccharide tetrapeptides, SAR studies involve the systematic modification of the mimetic's structure to understand the key molecular interactions required for enzyme binding and inhibition. ibch.ruuq.edu.au These studies are instrumental in the rational design of potent and specific enzyme inhibitors. diva-portal.org

The activity of these analogs is highly dependent on their three-dimensional structure and the specific arrangement of functional groups that interact with the enzyme's active site. researchgate.net Modifications can be introduced at various positions on both the saccharide and peptide components. For instance, the peptide portion is particularly crucial for recognition by peptidoglycan-modifying enzymes. The terminal D-Ala-D-Ala motif of the peptide stem is famously the binding site for glycopeptide antibiotics like vancomycin (B549263). rsc.orgasm.org Alterations to this dipeptide sequence, such as replacing D-Ala with D-Lactate, significantly reduce the binding affinity of vancomycin, forming the basis of vancomycin resistance in some bacteria. asm.org

Similarly, the activity of peptidoglycan synthases (penicillin-binding proteins or PBPs) and hydrolases is dictated by the precise sequence and stereochemistry of the peptide stem. frontiersin.orgnih.gov The introduction of unnatural amino acids, cyclization of the peptide backbone, or modifications to the linkage between the glycan and peptide moieties can profoundly impact enzyme recognition and turnover. uq.edu.auuni-muenchen.de These modifications can enhance stability against enzymatic degradation or alter the conformational properties of the mimetic, leading to improved inhibitory potential. uq.edu.auuni-muenchen.de

The following table summarizes key SAR findings for this compound analogs and related glycopeptides concerning enzyme inhibition.

| Compound Class/Analog | Structural Modification | Enzyme Target | Effect on Activity/Inhibition |

| Vancomycin Analogs | Replacement of the terminal D-Alanine with D-Lactate in the peptide stem of the peptidoglycan precursor. | Glycopeptide Antibiotics (Binding) | ~1000-fold reduction in binding affinity, leading to antibiotic resistance. asm.org |

| Vancomycin Analogs | Removal of the benzylic hydroxyl group on amino acid 2 of the vancomycin heptapeptide (B1575542) core. | Bacterial Transglycosylase / Transpeptidase | The resulting analog (M43E) is half as active as vancomycin. asm.org |

| Vancomycin Analogs | Dechlorination of the vancomycin structure. | Bacterial Transglycosylase / Transpeptidase | Didechlorovancomycin is four times less active than vancomycin. asm.org |

| Cyclic Tetrapeptides | Head-to-sidechain or sidechain-to-sidechain cyclization. | Proteases | Can mimic protein α-turns and exhibit increased stability against proteolytic cleavage. uq.edu.au |

| Lipopeptides | Variation of the lipophilic tail length (e.g., decanoyl moiety). | Type I Signal Peptidase (LepB) | A decanoyl tail was found to be optimal for anchoring to the membrane and inhibitory activity. diva-portal.org |

| Acarbose (Disaccharide mimetic) | N/A (Natural product inhibitor) | α-glucosidase, α-amylase | Acts as a competitive inhibitor, controlling carbohydrate degradation. researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Probes for Biosynthesis and Degradation Tracking

To visualize and understand the complex and dynamic processes of peptidoglycan (PGN) biosynthesis, remodeling, and degradation, researchers have developed a sophisticated toolkit of chemical probes. rsc.orgrsc.org These probes are essentially modified versions of PGN precursors, such as disaccharide tetrapeptides or their components, that are tagged with reporter molecules like fluorophores or bio-orthogonal handles for click chemistry. rsc.orgrsc.orgmdpi.com Their great utility lies in their ability to be metabolically incorporated into the cell wall by the bacterium's own enzymatic machinery, allowing for real-time tracking of these processes in live cells without the need for genetic manipulation. rsc.orgnih.gov

A major breakthrough in this area was the development of fluorescent D-amino acids (FDAAs). nih.gov These probes mimic the terminal D-Alanine of the peptide stem and are incorporated into PGN primarily by the activities of D,D-transpeptidases (PBPs) and L,D-transpeptidases. acs.orgnih.gov This allows for the direct visualization of active sites of PGN synthesis and remodeling on the cell surface. nih.govacs.org Different FDAAs can have distinct incorporation characteristics depending on the bacterial species and the specific enzymes present. mdpi.com

Beyond single amino acid probes, more complex probes that mimic larger PGN precursors have been designed to interrogate specific enzymatic steps. For example, probes mimicking the entire disaccharide pentapeptide precursor, Lipid II, have been synthesized with fluorescent tags. nih.gov These are used in vitro to study the coupled glycosyltransferase and transpeptidase activities of class A PBPs. nih.gov Probes have also been developed to track the degradation and recycling of the cell wall. acs.org For instance, the release of the this compound known as tracheal cytotoxin (TCT) by certain pathogens can be monitored. nih.govfrontiersin.org Synthetic, labeled tri- or tetrapeptides are used to study the Mpl transporter, which is responsible for importing these fragments back into the cytoplasm for recycling. acs.org

The table below details various probes developed for tracking PGN biosynthesis and degradation.

| Probe Type | Example Probe Name/Structure | Mechanism/Target | Application |

| Fluorescent D-Amino Acid (FDAA) | HADA (7-hydroxycoumarin-amino-D-alanine) | Incorporated by D,D- and L,D-transpeptidases into peptidoglycan. acs.orgnih.gov | Real-time visualization of peptidoglycan synthesis and remodeling in live bacteria. nih.govdigitellinc.com |

| Fluorescent D-Amino Acid (FDAA) | NADA (NBD-amino-D-alanine) | Incorporated by D,D-transpeptidases during synthesis of nascent peptidoglycan from Lipid-II. acs.orgnih.gov | In vitro assays of PBP transpeptidase activity. acs.org |

| Dipeptide Probe | EDA-DA (Ethylenediamine-D-Alanine-D-Alanine) | Incorporated into the peptide stem via the cytoplasmic MurF ligase pathway. acs.org | Reports on nascent peptidoglycan synthesis originating from the cytoplasm. acs.org |

| Acyl-donor Peptide Probe | TetraFl (Fluorescently labeled tetrapeptide) | Acts as an acyl-donor substrate for L,D-transpeptidases (Ldts). rsc.org | Directly probes the activity of L,D-transpeptidases, which are implicated in antibiotic resistance. rsc.org |

| Lipid II Mimetic | Dansyl-GlcNAz-Lipid II | Substrate for class A PBPs (glycosyltransferase and transpeptidase reactions). nih.gov | In vitro study of PBP polymerization activity and screening for inhibitors. nih.gov |

| Recycling Pathway Probe | NBD-labeled tripeptide (l-alanine-γ-d-glutamine-l-lysine-NBD) | Substrate for the Mpl transporter, which imports muropeptides for recycling. acs.org | Studying the specificity and mechanism of the peptidoglycan recycling pathway. acs.org |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical and Characterization Methodologies for Disaccharide Tetrapeptide Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of disaccharide tetrapeptides and related muropeptides due to its high sensitivity and ability to provide detailed structural information from minute sample quantities. ucdavis.eduucdavis.edu Various ionization and analysis techniques are employed to characterize these complex molecules.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is a rapid and sensitive method widely used for the analysis of biomolecules, including peptides and carbohydrates. acs.orgmdpi.com In this technique, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (4-HCCA) or 2,5-dihydroxybenzoic acid (2,5-DHB), which absorbs laser energy, facilitating the soft ionization of the analyte molecules, predominantly as singly charged ions. acs.orgmdpi.com

MALDI-TOF MS is particularly well-suited for determining the molecular weights of muropeptides and profiling complex mixtures obtained from bacterial cell wall digests. mdpi.com While it provides excellent data on molecular mass distribution, its resolution can be limited for larger polysaccharides, where peaks may broaden. nih.gov For detailed structural characterization, MALDI is often coupled with further fragmentation techniques. nih.govacs.org Derivatization of polysaccharides, such as through permethylation, can enhance signal intensity and improve detection sensitivity in MALDI-TOF MS analysis. mdpi.com

Table 1: Common Matrices used in MALDI-TOF MS for Glycopeptide Analysis

| Matrix Name | Abbreviation | Typical Analytes |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | 4-HCCA | Peptides, Muropeptides acs.org |

| 2,5-Dihydroxybenzoic acid | DHB | Polysaccharides, Glycans mdpi.com |

| 2',4',6'-Trihydroxyacetophenone | THAP | Saccharides mdpi.com |

| 9-Aminoacridine | 9-AA | Glycolipids nih.gov |

Electrospray Ionization (ESI) is another soft ionization technique that is frequently coupled with mass spectrometry for the analysis of biomolecules. ESI is particularly useful for analyzing samples in solution and can produce multiply charged ions, which allows for the analysis of high-mass compounds on mass analyzers with a limited mass-to-charge (m/z) ratio. However, for smaller molecules like disaccharide tetrapeptides, it often generates both protonated [M+H]⁺ and sodiated [M+Na]⁺ ions, which can complicate spectra. nih.gov ESI is commonly interfaced with liquid chromatography (LC) systems (LC-ESI-MS) for the separation and analysis of complex muropeptide mixtures. nih.gov

Tandem mass spectrometry (MS-MS or MS²) is a powerful technique for the detailed structural elucidation of disaccharide tetrapeptides. koreascience.kr This method involves multiple stages of mass analysis, typically the selection of a precursor ion, its fragmentation, and subsequent analysis of the fragment ions. ucdavis.eduucdavis.edu Fragmentation is commonly achieved through Collision-Induced Dissociation (CID), where the selected ion is collided with an inert gas. ucdavis.educreative-proteomics.com

The resulting fragmentation patterns provide a wealth of structural information. koreascience.kr For glycopeptides, CID preferentially cleaves the glycosidic bonds, yielding B- and Y-ions that reveal the glycan composition, and peptide bonds, yielding b- and y-ions that provide the amino acid sequence of the peptide stem. koreascience.krcreative-proteomics.com This allows for the precise determination of the amino acid sequence, the identification of modifications, and the characterization of the disaccharide unit. koreascience.kr The analysis of fragment ions associated with the loss of carbohydrate moieties versus those from the cleavage of the peptide portion helps to piece together the complete structure of the muropeptide monomer. koreascience.kr

Table 2: Common Ion Types in Tandem MS of Glycopeptides

| Ion Type | Description | Structural Information Provided |

|---|---|---|

| B- and Y-ions | Fragments resulting from glycosidic bond cleavages. creative-proteomics.com | Glycan composition and sequence. creative-proteomics.com |

| b- and y-ions | Fragments resulting from peptide backbone cleavages. biorxiv.org | Amino acid sequence of the peptide stem. biorxiv.org |

| X- and A-ions | Fragments resulting from cross-ring cleavages of the saccharide. creative-proteomics.com | Information on glycan branching and linkage. creative-proteomics.com |